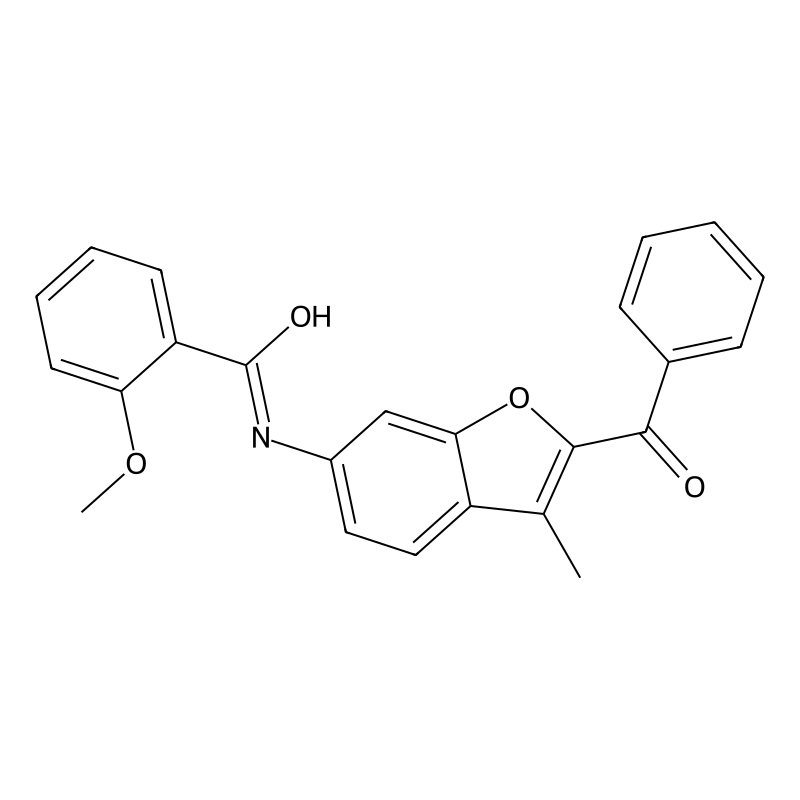

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide is a complex organic compound characterized by its unique structural features, which include a benzofuran moiety and a methoxybenzamide group. This compound falls within the category of benzofuran derivatives, which are known for their diverse biological activities. The presence of the benzoyl and methoxy groups enhances its potential for various applications in medicinal chemistry.

The chemical reactivity of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide can be attributed to the functional groups present in its structure. Key reactions include:

- Acylation Reactions: The benzamide group can undergo acylation, allowing for further derivatization.

- Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, leading to functionalization at various positions.

- Reduction Reactions: The compound may be reduced to yield different derivatives, altering its biological activity.

Benzofuran derivatives, including N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide, exhibit a range of biological activities:

- Anticancer Properties: Studies indicate that certain benzofuran derivatives possess significant antitumor activity, potentially through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Activity: These compounds have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

- Anti-inflammatory Effects: Some derivatives have been reported to reduce inflammation in preclinical models, suggesting potential therapeutic uses in inflammatory diseases .

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide typically involves several key steps:

- Formation of the Benzofuran Core: This may be achieved through cyclization reactions involving appropriate precursors such as phenolic compounds and aldehydes.

- Benzoylation: The introduction of the benzoyl group can be accomplished via Friedel-Crafts acylation or other acylation methods.

- Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

- Final Coupling: The final step involves coupling the benzofuran derivative with 2-methoxybenzamide, often facilitated by coupling agents like EDC or DCC.

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide has potential applications in:

- Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for the development of new anticancer or antimicrobial agents.

- Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies to elucidate mechanisms of action.

- Agricultural Chemistry: The compound could also find applications in agrochemicals due to its potential insecticidal properties.

Interaction studies involving N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes related to cancer progression or microbial resistance are ongoing.

- Receptor Binding Studies: The compound's interactions with cellular receptors could provide insights into its mechanism of action and therapeutic potential.

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide shares structural similarities with several other compounds. Here are some notable examples:

Uniqueness

The uniqueness of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide lies in its specific combination of functional groups that enhance its biological activity while providing a scaffold for further modifications. This structural diversity allows it to interact with multiple biological targets, making it a promising candidate for drug development.